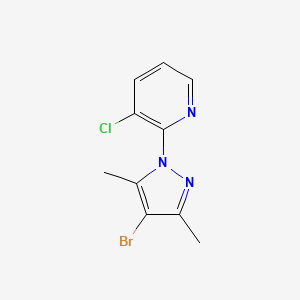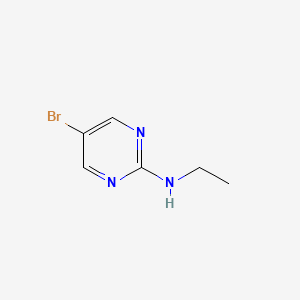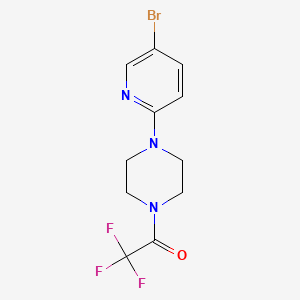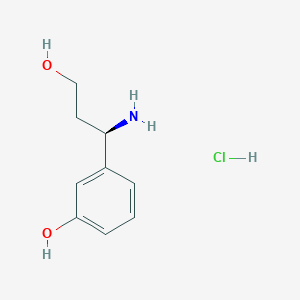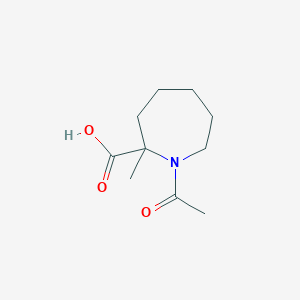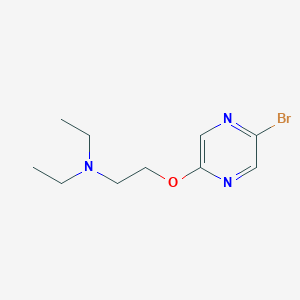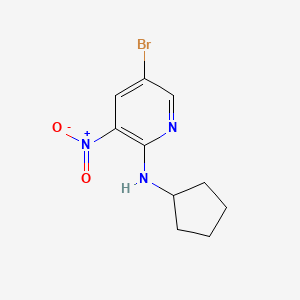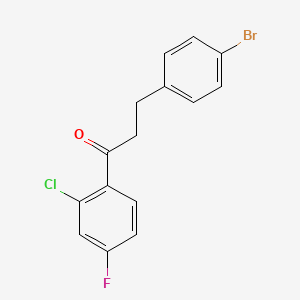
3-(4-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one
Descripción general
Descripción
3-(4-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one, also known as 4-bromo-2-chloro-4-fluorophenyl-1-propanone, is a synthetic organic compound that is used in a variety of scientific research applications. It is a versatile compound that can be used to synthesize a variety of organic molecules and can be used in a variety of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Synthesis and Structure Characterization
One significant application involves the synthesis and structural characterization of related compounds using spectroscopic techniques and density functional theory (DFT). For instance, Bhumannavar (2021) discussed the structural confirmation of a closely related compound through experimental techniques like FTIR, proton NMR, and UV-Visible spectroscopy, complemented by DFT studies to compare experimental results with theoretical ones, including decomposition and melting point determination through TGA & DTA (Bhumannavar, 2021).
Optical and Electronic Properties
Research into the optical and electronic properties of chalcone derivatives, which are structurally similar to the compound , has been reported. For example, Shkir et al. (2019) examined the linear, second, and third-order nonlinear optical (NLO) properties of chalcone derivatives, revealing their potential in semiconductor devices due to comprehensible intra- and inter-molecular charge transport properties (Shkir et al., 2019).
Crystal Structure Analysis
Crystal structure and Hirshfeld surface analysis have been applied to chalcone derivatives to understand their molecular packing and intermolecular interactions. Salian et al. (2018) synthesized compounds via the Claisen-Schmidt condensation reaction and characterized them using FT-IR, elemental analysis, and X-ray diffraction, highlighting the role of weak intermolecular interactions in stabilizing the crystal structure (Salian et al., 2018).
Antifungal and Antimicrobial Applications
Another area of application involves evaluating the antifungal and antimicrobial activities of halogenated phenyl derivatives. Buchta et al. (2004) assessed the in vitro activity of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones against a range of pathogenic yeasts and molds, finding broad-spectrum activity, particularly against Aspergillus spp. and fluconazole-resistant yeast isolates (Buchta et al., 2004).
Quantum Chemical Analysis
Quantum chemical analyses are employed to investigate the molecular structure, electronic properties, and reactivity of compounds. Najiya et al. (2014) conducted a study on a related compound, focusing on FT-IR, hyperpolarizability, NBO analysis, and HOMO-LUMO energy gap, providing insights into its potential NLO properties (Najiya et al., 2014).
Propiedades
IUPAC Name |
3-(4-bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClFO/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(18)9-14(13)17/h1-2,4-7,9H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZNLSYMKGHYLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



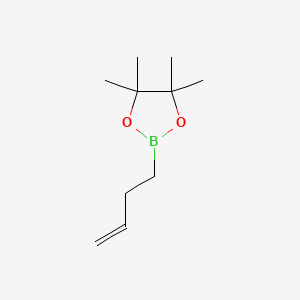
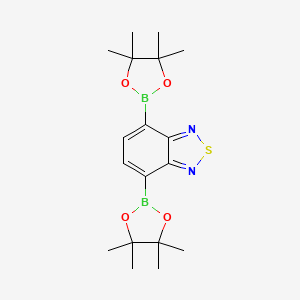
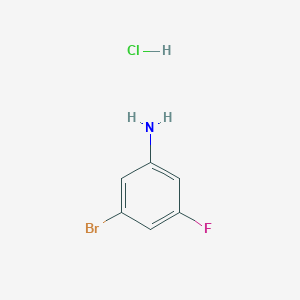
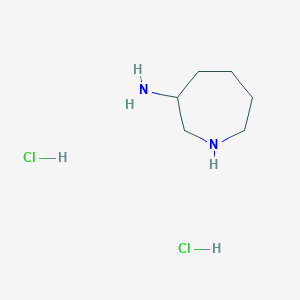
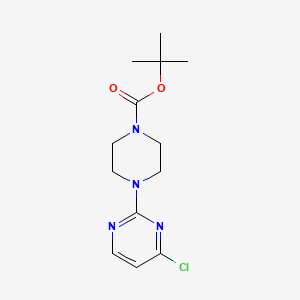
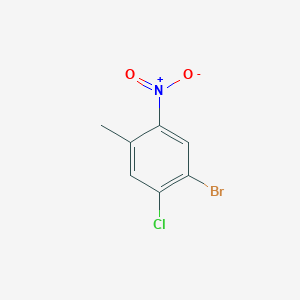
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1522303.png)
